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Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the treatment schedules, experimental
protocols, and key findings from the Phase I clinical trials of TNO155, a selective, allosteric
inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The information
is intended to guide further research and development of this compound.

Introduction to TNO155

TNO155 is an orally administered small molecule that targets SHP2, a non-receptor protein
tyrosine phosphatase involved in cell growth and differentiation through the MAPK signaling
pathway.[1][2] SHP2 is also implicated in immune checkpoint modulation via the PD-1/PD-L1
pathway.[2][3] As an oncoprotein overexpressed in various cancers, SHP2 is a compelling
therapeutic target.[3] The initial first-in-human Phase | trial, CTNO155X2101 (NCT03114319),
was an open-label, dose-escalation and expansion study designed to assess the safety,
tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adults with advanced solid
tumors.[1][4][5] Subsequent Phase Ib studies have explored TNO155 in combination with other
targeted therapies and immunotherapies.[6][7][8]

TNO155 Signaling Pathway

TNO155 allosterically inhibits SHP2, which is a critical node in the RAS-RAF-MEK-ERK
(MAPK) signaling cascade. Activated receptor tyrosine kinases (RTKs) recruit SHP2, which in
turn dephosphorylates specific substrates, leading to the activation of RAS and downstream
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signaling. By inhibiting SHP2, TNO155 aims to block this pathway, thereby inhibiting tumor cell
proliferation and survival.[3] Preclinical studies have also shown that TNO155 can suppress the
JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[9]
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Caption: TNO155 Mechanism of Action.

Phase | Clinical Trial Treatment Schedules

The Phase | clinical development of TNO155 has explored various dosing schedules for both

monotherapy and combination regimens.

Monotherapy Dose Escalation (NCT03114319)

The initial dose-finding study evaluated multiple schedules to determine the optimal dose and
regimen.[1]
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Number of Patients

Schedule Type Dosing Regimen Dose Range )
n

2 weeks on / 1 week )

p Once Daily (QD) 1.5-70mg 55
0
Twice Daily (BID) 30-50 mg 25
3 weeks on/ 1 week

, Once Daily (QD) 30 - 60 mg 32
0
Continuous Once Daily (QD) 40 or 50 mg 6

Combination Therapy Dose Escalation

TNO155 has been evaluated in combination with various agents, including PD-1 inhibitors,
CDKA4/6 inhibitors, and KRAS G12C inhibitors.

TNO155 with Spartalizumab (anti-PD-1) (NCT04000529)[6][10]

TNO155 Dosing Schedule TNO155 Dose Spartalizumab Dose
2 weeks on / 1 week off 5-50 mg BID, 20 or 60 mg QD 300 mg every 3 weeks
Recommended Dose 60 mg QD 300 mg every 3 weeks

TNO155 with Ribociclib (CDK4/6 inhibitor) (NCT04000529)[6][10]

TNO155 Dosing Ribociclib Dosing

TNO155 Dose Ribociclib Dose
Schedule Schedule
20-60 mg QD, 20-40 Continuous, 2w/1w, or
2w/1w or 3w/1w 150-200 mg QD
mg BID 3w/lw
Recommended Dose 40 mg QD (2w/1w) Continuous 200 mg QD

TNO155 with JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188)[7]
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TNO155 Dosing JDQ433 Dosing

TNO155 Dose JDQ433 Dose
Schedule Schedule
Optimal Dosing 2 weeks on /1 week )
Continuous 200 mg BID
Schedule off
10 mg BID

Quantitative Data Summary
Pharmacokinetics of TNO155 (Monotherapy)

Pharmacokinetic analyses revealed rapid absorption and dose-proportional exposure.[1][11]

Parameter Value

Median Time to Maximum Concentration (Tmax) ~1.1 hours

Median Half-life (T%) ~34 hours

Dose Proportionality (AUCT beta) 1.09 (90% CI 1.02-1.16)

Clinical Efficacy

Monotherapy (NCT03114319)[1]

Best Observed Response Percentage of Patients Median Duration

Stable Disease (SD) 20% (24/118) 4.9 months

Combination with Spartalizumab (NCT04000529)[6]

Recommended Dose

Response Metric All Doses (n=57)

(n=19)
Disease Control Rate (DCR) 26.3% 31.6%
Partial Response (PR) Rate 1.8% 5.3%
Stable Disease (SD) Rate 24.6% 26.3%
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Combination with Ribociclib (NCT04000529)[6]

Response Metric All Doses (n=46) Recommended Dose (n=9)

Disease Control Rate (DCR) 13.0% 44.4%

Combination with JDQ433 (NCT04699188) in NSCLC Patients[7]

. KRAS G12C Inhibitor Pre- KRAS G12C Inhibitor
Response Metric

treated (n=12) Naive (n=12)
Objective Response Rate

33.3% 33.3%
(ORR)
Disease Control Rate (DCR) 66.7% 83.3%

Safety and Tolerability (Monotherapy)

The most common treatment-related adverse events (AEs) were generally Grade 1/2.[1]

Adverse Event (All Grades) Percentage of Patients
Increased blood creatine phosphokinase 28%
Peripheral edema 26%
Diarrhea 26%
Acneiform dermatitis 23%

The most common Grade >3 treatment-related AEs included decreased platelets (4%), and
increased aspartate aminotransferase, diarrhea, and decreased neutrophils (3% each).[1]

Experimental Protocols

The following are generalized protocols for key experiments cited in the TNO155 Phase | trials.
Specific details may vary based on the central laboratory's standard operating procedures.
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Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion of TNO155.
Methodology:

o Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-
defined time points pre- and post-dose.[5]

o Plasma Separation: Centrifuge blood samples to separate plasma.
e Drug Extraction: Extract TNO155 from plasma using liquid-liquid or solid-phase extraction.

e LC-MS/MS Analysis: Quantify TNO155 concentrations using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as
Tmax, Cmax, AUC, and T.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://clinicaltrials.gov/study/NCT03114319
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Patient Dosing

Serial Blood Collection

'

Plasma Separation

'

Drug Extraction

LC-MS/MS Analysis

Pharmacokinetic Modeling

PK Parameters
(Tmax, T¥2, AUC)

Click to download full resolution via product page

Caption: Pharmacokinetic Analysis Workflow.

Pharmacodynamic (PD) Analysis: DUSP6 Expression

Objective: To measure the inhibition of the MAPK pathway by assessing the expression of
DUSP6, a downstream target of ERK signaling.[1][11]

Methodology:
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» Biopsy Collection: Obtain paired tumor biopsies before and during treatment.

o RNA Extraction: Isolate total RNA from biopsy samples using a suitable Kkit.

o RNA Quality Control: Assess RNA integrity and concentration.

o Reverse Transcription: Synthesize cDNA from the extracted RNA.

e Quantitative PCR (gPCR): Perform gPCR using primers specific for DUSP6 and a reference
gene.

o Data Analysis: Calculate the relative change in DUSP6 expression between pre- and on-
treatment samples. A reduction in DUSP6 expression indicates SHP2 inhibition.[1][11]
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Caption: Pharmacodynamic Analysis Workflow.

Whole-Transcriptome RNA Sequencing

Objective: To gain a comprehensive understanding of the molecular changes induced by
TNO155 treatment.

Methodology:

RNA Extraction and QC: As described in the PD analysis protocol.

Library Preparation: Construct sequencing libraries from the RNA samples.

Sequencing: Perform high-throughput sequencing of the prepared libraries.

Data Analysis:
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o Quality Control: Assess the quality of the sequencing reads.
o Alignment: Align reads to a reference genome.

o Differential Expression Analysis: Identify genes that are significantly up- or down-regulated
upon treatment.

o Pathway Analysis: Determine which biological pathways are enriched in the differentially
expressed genes.

Conclusion

The Phase | clinical trials of TNO155 have established a foundation for its further development.
The compound has demonstrated a manageable safety profile and favorable pharmacokinetic
properties, with evidence of target engagement.[1] While monotherapy has shown limited anti-
tumor activity, the combination of TNO155 with other targeted agents, particularly KRAS G12C
inhibitors, has shown promising efficacy.[7] The optimal dose and schedule for TNO155 in
various combinations are still under investigation.[1] These application notes and protocols
provide a framework for researchers to build upon as TNO155 progresses through clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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